![molecular formula C13H9NO3S B12630381 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene CAS No. 918866-67-8](/img/structure/B12630381.png)
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Vorbereitungsmethoden
The synthesis of 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene involves several steps. One common method includes the reaction of 4-nitrophenol with propargyl bromide to form 4-nitrophenoxyprop-1-yne. This intermediate is then reacted with thiophene under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or the thiophene ring, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in cellular pathways and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiophene derivatives such as:
- 2-[3-(4-Methoxyphenoxy)prop-1-yn-1-yl]thiophene
- 2-[3-(4-Chlorophenoxy)prop-1-yn-1-yl]thiophene
- 2-[3-(4-Bromophenoxy)prop-1-yn-1-yl]thiophene
Compared to these compounds, 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
918866-67-8 |
|---|---|
Molekularformel |
C13H9NO3S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
2-[3-(4-nitrophenoxy)prop-1-ynyl]thiophene |
InChI |
InChI=1S/C13H9NO3S/c15-14(16)11-5-7-12(8-6-11)17-9-1-3-13-4-2-10-18-13/h2,4-8,10H,9H2 |
InChI-Schlüssel |
GPRVBEYUDBKCPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C#CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


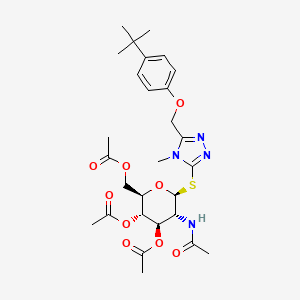
![(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol](/img/structure/B12630305.png)
![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)
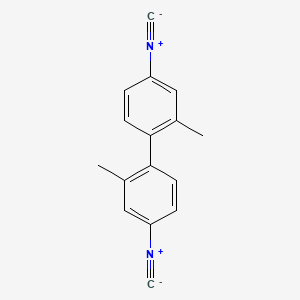
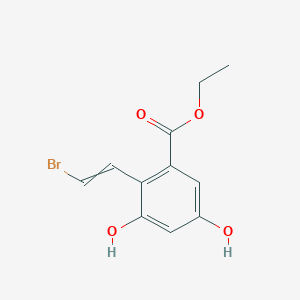
![Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B12630331.png)
![N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)
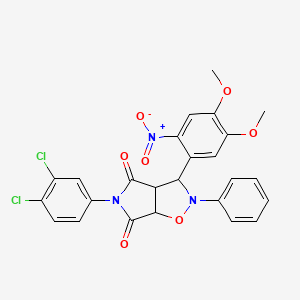

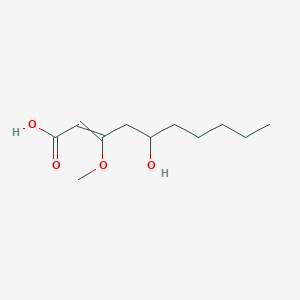
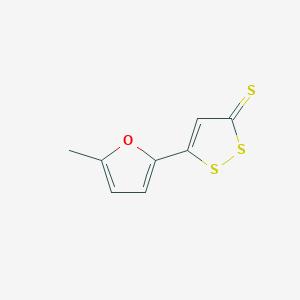
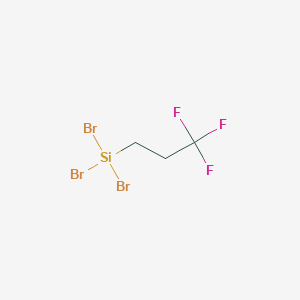

![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)
